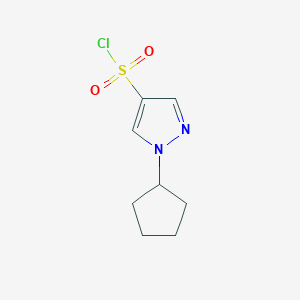![molecular formula C14H8N2O2S2 B1530300 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 850583-75-4](/img/structure/B1530300.png)
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
説明
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (TDPP) is an electron-deficient molecule that has been used in the construction of porphyrin small molecules .
Synthesis Analysis
Bichromophoric molecules containing two TDPP moieties linked via aliphatic spacers of different length are synthesized . In another study, TDPP and di-tert-butyl 2,20-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .Molecular Structure Analysis
Optical absorption spectroscopy indicates that the molecules adopt an extended conformation in solution . The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .Physical And Chemical Properties Analysis
The redox potentials of the molecules and the solvent polarity dependence of the quenching are consistent with significant charge-transfer character of the excimer state . The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .科学的研究の応用
-
Fluorescent Sensor for Fe (III) Ions
- Field : Chemistry, specifically fluorescence sensing .
- Application : The compound is used in the synthesis of a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . This hybrid displays highly selective fluorescent sensing properties towards Fe 3+ ions .
- Method : The multicomponent Chichibabin pyridine synthesis reaction is used to synthesize the fluorescent molecular hybrid . Both computational (DFT and TD-DFT) and experimental investigations are performed to understand the photophysical properties .
- Results : The synthesized hybrid molecule has a binding constant of 2.30×10^3 M^−1 with a limit of detection (LOD) of 4.56×10^−5 M (absorbance mode) and 5.84×10^−5 M (emission mode) for Fe 3+ ions .
-
Charge Carrier Mobility Enhancement
- Field : Semiconductor physics .
- Application : The compound is used in conjugated polymer field-effect transistors to enhance charge carrier mobility .
- Method : An ionic additive, tetramethylammonium iodide, is incorporated into the polymer . This results in a more ordered lamellar packing of the alkyl side chains and interchain p-interactions .
- Results : The resulting thin films exhibit a very high hole mobility, which is higher by a factor of 24 than that of thin films without the ionic additive under the same conditions .
-
Oxidation of Thiols to Disulfides
- Field : Organic Chemistry .
- Application : The compound is used in the oxidation of thiols to disulfides . This reaction is efficient and occurs under mild and metal-free conditions .
- Method : The oxidation process occurs in the presence of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) in an aqueous medium, as well as in the absence of a solvent .
- Results : A broad range of alkyl, aryl, and heterocyclic symmetrical disulfides can be easily obtained .
-
Electronic Applications
- Field : Materials Science .
- Application : The compound is used in the synthesis of conjugated microporous polymers (CMPs), which have potential applications in electronics .
- Method : The synthesis of these polymers involves the use of the compound as a building block .
- Results : The resulting CMPs exhibit properties such as a 60% optical contrast and excellent energy storage capacity .
-
Synthesis of Fluorescent Probes
- Field : Analytical Chemistry .
- Application : The compound is used in the synthesis of fluorescent probes for the detection of metal ions . These probes are important for analyzing environmental and biological samples .
- Method : The multicomponent Chichibabin pyridine synthesis reaction is used to synthesize a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . Both computational (DFT and TD-DFT) and experimental investigations are performed to understand the photophysical properties .
- Results : The synthesized hybrid molecule has a binding constant of 2.30×10^3 M^−1 with a limit of detection (LOD) of 4.56×10^−5 M (absorbance mode) and 5.84×10^−5 M (emission mode) for Fe 3+ ions .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : The compound is used in the synthesis of other organic compounds . It is commercially available and can undergo precise substitution and derivatization .
- Method : The specific method of application would depend on the target compound being synthesized .
- Results : The results would vary depending on the specific synthesis .
特性
IUPAC Name |
3-hydroxy-1,4-dithiophen-2-yl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIGHMSLZXFKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693711 | |
| Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione | |
CAS RN |
850583-75-4 | |
| Record name | 3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 850583-75-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)




![2-[(2-Bromophenyl)amino]cyclohexan-1-ol](/img/structure/B1530229.png)




